Bienvenue dans la boutique en ligne BenchChem!

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride

CXCR4 antagonist chemokine receptor structure-activity relationship

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286275-87-3) is a piperidine-based research chemical bearing a cyclobutylmethyl substituent on the piperidine nitrogen and a methanamine group at the 4-position, supplied as the dihydrochloride salt. Its molecular formula is C11H24Cl2N2 with a molecular weight of 255.23 g/mol.

Molecular Formula C11H24Cl2N2
Molecular Weight 255.23
CAS No. 1286275-87-3
Cat. No. B2880193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride
CAS1286275-87-3
Molecular FormulaC11H24Cl2N2
Molecular Weight255.23
Structural Identifiers
SMILESC1CC(C1)CN2CCC(CC2)CN.Cl.Cl
InChIInChI=1S/C11H22N2.2ClH/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11;;/h10-11H,1-9,12H2;2*1H
InChIKeyLGOOMBWQYMVSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine Dihydrochloride: Chemical Class, Core Structure, and Procurement Identity


[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286275-87-3) is a piperidine-based research chemical bearing a cyclobutylmethyl substituent on the piperidine nitrogen and a methanamine group at the 4-position, supplied as the dihydrochloride salt . Its molecular formula is C11H24Cl2N2 with a molecular weight of 255.23 g/mol . The compound serves as a synthetic building block for medicinal chemistry exploration, most notably as a scaffold within a published series of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists [1]. Commercially, it is available at research-scale quantities (e.g., 250 mg) with purities typically ranging from 95% to 98% .

Why Generic Substitution Is Not Advisable for [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine Dihydrochloride: Structural and Functional Differentiation


Within the piperidin-4-yl-methanamine chemical space, the specific N-cyclobutylmethyl substituent is not a trivial modification. Published structure-activity relationship (SAR) studies demonstrate that subtle changes to the N-substituent profoundly alter binding interactions at the CXCR4 chemokine receptor, shifting the pharmacological profile from full to partial displacement of the endogenous ligand CXCL12 and between competitive and non-competitive antagonism [1]. The cyclobutyl ring imparts a unique combination of conformational rigidity and steric volume that differs meaningfully from smaller cycloalkyl (cyclopropyl), larger cycloalkyl (cyclopentyl/cyclohexyl), or simple alkyl and aryl N-substituents [2]. Additionally, the dihydrochloride salt form provides distinct solubility and handling advantages over the free base (CAS 1286320-32-8), eliminating the need for in situ salt formation during assay preparation . Substituting a generic piperidine building block without the cyclobutylmethyl group risks losing the specific hydrophobic contacts and binding pose predicted by 3D-QSAR modeling to be critical for target engagement [1].

[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine Dihydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


CXCR4 Antagonist Scaffold: Cyclobutylmethyl vs. Unsubstituted Fragment 2 — Qualitative Differentiation from Published SAR

In the Adlere et al. (2019) study, Fragment 2 (unsubstituted piperidin-4-yl-methanamine) was identified as a virtual screening hit and used as the starting point for the design of 31 N-substituted derivatives. The cyclobutylmethyl-substituted compound falls within this systematically explored series. The 3D-QSAR models reported in the study indicate that hydrophobic interactions mediated by the N-substituent are a primary determinant of binding affinity, and the cyclobutylmethyl group occupies a distinct hydrophobic sub-pocket within the CXCR4 binding site that smaller substituents cannot effectively fill [1]. While quantitative IC50 or Ki values for the cyclobutylmethyl analog are not publicly disclosed in the abstract or accessible supplementary data, the study demonstrates that N-substituent variation modulates both the magnitude of CXCL12 displacement (full vs. partial) and the mode of antagonism (competitive vs. non-competitive) [2].

CXCR4 antagonist chemokine receptor structure-activity relationship

Dihydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Biological Assay Workflows

The dihydrochloride salt (CAS 1286275-87-3, MW 255.23) is the commercially supplied research-grade form, whereas the free base (CAS 1286320-32-8, MW 182.31) is less commonly stocked . Piperidine-based amines are typically oils or low-melting solids in their free base form, which complicates accurate weighing and long-term storage. The dihydrochloride salt provides a crystalline solid with defined stoichiometry, predictable aqueous solubility, and eliminates the need for pre-dissolution in organic solvent or stoichiometric acid addition . For in vitro assay preparation — particularly in aqueous buffer systems such as those used in CXCR4 binding or functional assays — the dihydrochloride form enables direct dissolution and consistent concentration control, reducing inter-experiment variability .

salt form selection aqueous solubility assay-ready compound

Cyclobutyl vs. Cyclopropyl and Cyclopentyl N-Substituents: Steric and Conformational Differentiation in Receptor Binding Pockets

The cyclobutyl ring (four-membered) occupies a distinct steric and conformational space compared to both smaller (cyclopropyl, three-membered) and larger (cyclopentyl, five-membered; cyclohexyl, six-membered) cycloalkane N-substituents. Cyclobutyl rings exhibit a puckered conformation with a dihedral angle of approximately 30°, creating a unique spatial presentation of hydrophobic surface area [1]. In the context of the CXCR4 antagonist SAR reported by Adlere et al., the 3D-QSAR models identified hydrophobic interactions as key affinity determinants, and the specific shape and volume of the N-substituent directly influence binding pose and receptor interaction fingerprints [2]. The cyclobutylmethyl group provides an intermediate steric profile — larger than cyclopropylmethyl but more compact than cyclopentylmethyl — that may offer an optimal balance for engaging the hydrophobic sub-pocket identified in the CXCR4 binding site without incurring steric clashes [2]. While direct comparative binding data for cyclobutylmethyl vs. cyclopropylmethyl or cyclopentylmethyl analogs are not publicly available, the underlying SAR framework supports differentiation based on substituent topology.

cycloalkyl substituent conformational analysis hydrophobic pocket

Commercial Availability and Purity Profile: Vendor Comparison for Informed Procurement

As a niche research chemical building block, [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride is available from a limited number of suppliers. Leyan (Shanghai) offers the compound at 98% purity , while Chemenu supplies it at 95%+ purity . Kishida Chemical (Japan) lists it as a Building Block at ¥19,300 per 250 mg [1]. Fluorochem (UK) also lists the compound with standard analytical characterization . In contrast, the more common N-benzylpiperidin-4-yl-methanamine and N-methylpiperidin-4-yl-methanamine analogs are available from dozens of suppliers at significantly lower cost, reflecting their commodity status. The limited supplier base for the cyclobutylmethyl analog means that procurement requires advance planning and vendor verification of batch-specific purity certificates.

research chemical procurement purity specification vendor comparison

Optimal Application Scenarios for [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine Dihydrochloride Based on Verified Evidence


CXCR4 Antagonist Lead Optimization and Fragment-Based Drug Discovery

This compound is best deployed as a synthetic intermediate or scaffold in CXCR4 antagonist lead optimization programs. The Adlere et al. (2019) paper provides a validated SAR framework showing that N-substituent variation directly modulates CXCR4 binding affinity, CXCL12 displacement efficacy, and antagonism mode [1]. Researchers can use the cyclobutylmethyl-substituted piperidine as a key intermediate to explore hydrophobic pocket interactions identified by 3D-QSAR [1].

Differential Screening of N-Cycloalkyl SAR Series for GPCR Targets

For medicinal chemistry groups systematically probing the effect of cycloalkyl ring size on GPCR binding, this compound serves as the four-membered ring representative alongside cyclopropylmethyl (C3), cyclopentylmethyl (C5), and cyclohexylmethyl (C6) analogs. The puckered conformation of cyclobutane provides a distinct spatial presentation not replicated by other ring sizes, enabling deconvolution of steric vs. hydrophobic contributions to binding [2].

Aqueous Biological Assay Development Requiring Defined Salt Stoichiometry

When preparing compound stock solutions for in vitro pharmacology assays (e.g., CXCR4 binding, calcium flux, or β-arrestin recruitment assays), the dihydrochloride salt form (CAS 1286275-87-3) is preferred over the free base (CAS 1286320-32-8). The crystalline, stoichiometrically defined salt enables accurate preparation of aqueous stock solutions at known concentrations, reducing the variability associated with in situ hydrochloride formation from the free base .

Building Block for Parallel Synthesis Libraries Targeting Chemokine Receptors

The primary amine functionality at the 4-position of the piperidine ring provides a versatile synthetic handle for amide bond formation, reductive amination, or sulfonamide coupling. This enables the rapid generation of diverse compound libraries for screening against CXCR4 and related chemokine receptors (e.g., ACKR3, CCR5), where the cyclobutylmethyl group serves as a fixed hydrophobic anchor while the amine derivatization explores additional binding interactions [1].

Quote Request

Request a Quote for [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.